molecular formula C9H6N2O B1648317 3-Methylbenzo[d]isoxazole-5-carbonitrile CAS No. 267875-57-0

3-Methylbenzo[d]isoxazole-5-carbonitrile

Cat. No.: B1648317
CAS No.: 267875-57-0
M. Wt: 158.16 g/mol
InChI Key: NWXDGVHBELPLLR-UHFFFAOYSA-N
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Description

3-Methylbenzo[d]isoxazole-5-carbonitrile is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylbenzo[d]isoxazole-5-carbonitrile typically involves the cycloaddition reaction of nitrile oxides with alkynes. One common method includes the reaction of 3-methylbenzohydroxamic acid with phosphorus oxychloride (POCl3) to form the corresponding nitrile oxide, which then undergoes cycloaddition with an alkyne to yield the desired isoxazole .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions to maximize yield and purity, often employing catalysts and specific solvents to facilitate the cycloaddition process .

Chemical Reactions Analysis

Types of Reactions: 3-Methylbenzo[d]isoxazole-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

3-Methylbenzo[d]isoxazole-5-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methylbenzo[d]isoxazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may inhibit enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

    Benzoxazole: Contains an oxygen atom in place of the nitrogen in isoxazole.

    Thiazole: Contains a sulfur atom instead of oxygen.

    Oxazole: Similar structure but lacks the nitrile group.

Uniqueness: 3-Methylbenzo[d]isoxazole-5-carbonitrile is unique due to its specific substitution pattern and the presence of the nitrile group, which imparts distinct chemical and biological properties compared to other isoxazole derivatives .

Properties

IUPAC Name

3-methyl-1,2-benzoxazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O/c1-6-8-4-7(5-10)2-3-9(8)12-11-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWXDGVHBELPLLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401271652
Record name 3-Methyl-1,2-benzisoxazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401271652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

267875-57-0
Record name 3-Methyl-1,2-benzisoxazole-5-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=267875-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-1,2-benzisoxazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401271652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5′-cyano-2′-fluoroacetophenone (500 mg, 3.06 mmol) in MeOH (5 mL) was added hydroxyamine HCl salt (223 mg, 3.22 mmol) and sodium hydroxide (129 mg, 3.22 mmol). The reaction mixture was stirred at room temperature for 0.5 h and concentrated in vacuo to afford a solid product. This solid was added to a suspension of sodium hydroxide (147 mg, 3.68 mmol) in DMF (5 mL) at 0° C. After 0.5 h the reaction mixture was warmed to room temperature for 4 h and poured into cold brine. The mixture was extracted with ethyl acetate, the organic layer was dried over MgSO4, and concentrated in vacuo to provide a residue. Purification via flash column chromatography (15×150 mm column; gradient elution with MeOH:CH2Cl2:CH2Cl2 saturated with NH3, 5:65:30 to 10:60:30 300 mL each) afforded of a solid:
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
223 mg
Type
reactant
Reaction Step One
Quantity
129 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
147 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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